4'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone
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Overview
Description
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds is well-documented. For instance, the synthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide is described, which involves a nucleophilic labelling method starting from [18F]fluoride . Another study reports the synthesis of a phenol-based polymer through the reaction of 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol . These methods could potentially be adapted for the synthesis of "4'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and vibrational wavenumbers of a similar compound, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, have been studied using HF and DFT methods, which could provide a basis for the molecular structure analysis of "4'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone" . The geometrical parameters obtained from XRD studies are in agreement with the calculated values, suggesting that computational methods could be used to predict the structure of the compound of interest.
Chemical Reactions Analysis
The reactivity of chloro- and fluoro-substituted aromatic compounds is highlighted in several studies. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a multireactive building block for the synthesis of various heterocyclic scaffolds . Additionally, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid involves substitution and hydrolysis reactions . These studies suggest that "4'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone" could also participate in a variety of chemical reactions, potentially leading to the formation of heterocyclic compounds or other derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often characterized by high thermal stability and solubility in polar organic solvents. For instance, novel fluorinated polyimides derived from a fluorinated aromatic diamine monomer exhibit good solubility, thermal stability, and mechanical properties . The presence of fluorine atoms in the compound "4'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone" is likely to confer similar properties, such as high thermal stability and solubility in organic solvents.
Scientific Research Applications
Synthesis and Characterization of Halogenated Compounds
Research on compounds with similar halogenation patterns to "4'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone" primarily involves the synthesis and detailed characterization of these chemicals. These studies often explore the molecular structure, photophysical properties, and reactivity to understand their potential applications in various fields like materials science, pharmacology, and organic electronics.
Synthesis Techniques and Spectral Analysis : The synthesis of halogenated compounds often involves complex reactions, including acylation, nitration, and cyclization. Detailed spectral analysis, including FT-IR and NMR spectroscopy, is crucial for confirming the molecular structures of these compounds. Computational methods like Density Functional Theory (DFT) are used to predict and analyze their chemical properties, providing insights into their reactivity and stability (Satheeshkumar et al., 2017).
Molecular Geometry and Chemical Reactivity : Studies often focus on understanding the molecular geometry and chemical reactivity of these compounds. Quantum chemical studies and molecular electrostatic potential (MEP) analyses help identify chemically active sites, guiding their potential applications in synthesis and material development (Satheeshkumar et al., 2017).
Intermolecular Interactions : Research on halogenated phenols and their derivatives highlights the importance of intermolecular interactions, such as hydrogen bonding and lp⋯π interactions. These interactions play a critical role in the crystal packing and stability of these compounds, influencing their melting points, solubility, and potential for forming co-crystals or polymorphs (Shukla et al., 2014).
Polymer Synthesis and Material Applications : Some studies extend to the synthesis of novel copolymers using halogenated monomers. These polymers are analyzed for their composition, molecular weight, and thermal properties, indicating potential applications in high-performance materials and nanotechnology (Humanski et al., 2018).
Environmental and Biological Applications : Although the specific environmental and biological applications of "4'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone" are not directly mentioned, related research on halogenated compounds includes studying their degradability, interaction with biological systems, and potential use in pharmaceuticals. For instance, the reductive dechlorination of halogenated phenols by microbial consortia suggests potential environmental applications in pollution remediation (Häggblom, 1998).
Safety And Hazards
properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(4-chlorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-12-4-2-11(3-5-12)15(19)6-1-10-7-13(17)9-14(18)8-10/h2-5,7-9H,1,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSVBMNBPGCZJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644951 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone | |
CAS RN |
898750-55-5 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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